molecular formula C9H9FN4 B2565693 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine CAS No. 1484531-72-7

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B2565693
CAS No.: 1484531-72-7
M. Wt: 192.197
InChI Key: ZTFDLJHUUWDGPY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine is a triazole-based heterocyclic compound featuring a 4-fluorophenyl group at the N1 position, a methyl group at C5, and an amine group at C2. This structure serves as a critical pharmacophore in medicinal chemistry due to the triazole ring’s ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets . The compound is commercially available as a building block for drug discovery and materials science, with applications in synthesizing derivatives for anticancer, antimicrobial, and anti-inflammatory studies . Its structural simplicity and modular synthesis (e.g., via copper-catalyzed azide-alkyne cycloaddition or Buchwald–Hartwig coupling) make it a versatile scaffold .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c1-6-9(11)12-13-14(6)8-4-2-7(10)3-5-8/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFDLJHUUWDGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Cycloaddition Reaction: The compound can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the triazole ring.

    Substitution Reaction:

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar methylating agent.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents and conditions used in these reactions include catalysts like palladium for coupling reactions, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for various reactions.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal applications, particularly as an antifungal and anticancer agent.

Antifungal Activity

Research has shown that derivatives of triazoles, including 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine, possess powerful antifungal properties. A study highlighted its effectiveness against various fungal pathogens, including Candida albicans and Cryptococcus neoformans. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring can enhance antifungal efficacy .

Anticancer Properties

Triazole compounds have been investigated for their antiproliferative effects on cancer cells. Studies indicate that this compound derivatives can inhibit the growth of certain cancer cell lines. The incorporation of the fluorophenyl group may enhance the compound's interaction with biological targets .

Agrochemicals

The compound's nitrogen-containing heterocyclic structure makes it a candidate for use in agrochemicals. Triazole derivatives are known for their applications as fungicides and herbicides due to their ability to disrupt fungal cell membranes and inhibit spore germination.

Fungicidal Properties

Studies have demonstrated that triazole-based compounds can effectively control plant pathogens. The incorporation of the 4-fluorophenyl moiety has been linked to increased potency against specific fungal strains .

Material Sciences

In addition to biological applications, this compound is being explored in material sciences for its nonlinear optical properties.

Nonlinear Optical Properties

Research into the nonlinear optical characteristics of triazole compounds suggests potential applications in photonic devices. The unique electronic properties imparted by the fluorophenyl group may enhance the optical performance of materials developed from these compounds .

Case Studies and Research Findings

The following table summarizes key findings from various studies focusing on the applications of this compound:

Study ReferenceApplication AreaKey Findings
Medicinal ChemistryEffective against Candida albicans; potential anticancer activity noted.
AgrochemicalsDemonstrated fungicidal properties against plant pathogens; SAR indicates enhanced activity with specific substitutions.
Material SciencesExplored for nonlinear optical properties; potential use in photonic devices highlighted.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly sensitive to substituent variations. Key analogs and their distinguishing features are outlined below:

Compound Name Substituent Modifications Key Properties/Activities References
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one Chloro and fluoro substituents on phenyl; ketone at C4 Enhanced lipophilicity; used in spirooxindole hybrids for anticancer studies
1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-amine Bromo instead of fluoro at phenyl Improved π-stacking; higher cytotoxicity in thiadiazole hybrids
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine Ethyl at C5; benzyl group at N1 Altered metabolic stability; tested for CNS activity
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Carboxylic acid at C4; chloro-fluoro phenyl Increased solubility; used in metal-organic frameworks
1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Carboxamide at C4; dimethylphenyl at N1 Improved COX-2 selectivity in anti-inflammatory screens

Key Research Findings

Electron-Withdrawing Groups Enhance Bioactivity : Fluorine and nitro groups increase electrophilicity, improving DNA intercalation and enzyme inhibition .

Solubility Trade-offs : While carboxylic acid derivatives () improve aqueous solubility, they may reduce membrane permeability compared to amine analogs .

Structural Rigidity : The triazole ring’s planarity stabilizes interactions in protein binding pockets, as seen in COX-2 inhibitors () and anticancer agents ().

Biological Activity

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been synthesized and studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical structure and properties of this compound are summarized in the table below:

PropertyValue
Chemical Formula C9H9FN4
Molecular Weight 192.2 g/mol
IUPAC Name 1-(4-fluorophenyl)-5-methyltriazol-4-amine
PubChem CID 79501028
Appearance Powder
Storage Temperature Room Temperature (RT)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through a reaction involving ethyl 4-fluorobenzoate and hydrazine derivatives followed by cyclization to form the triazole ring . The yield and purity of the synthesized compound are critical for ensuring its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results. For example:

  • Minimum Inhibitory Concentrations (MICs) : The compound showed MIC values ranging from 0.25 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
  • Comparison with Standards : Its activity was comparable to established antibiotics like Ciprofloxacin, indicating potential as an alternative antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms:

  • DprE1 Inhibition : A study identified that compounds similar to this compound inhibited the DprE1 enzyme, crucial for Mycobacterium tuberculosis survival. The IC50 values for some derivatives were reported as low as 2.2 μM .

The biological activity is largely attributed to the ability of the triazole ring to interact with biological targets through hydrogen bonding and π-stacking interactions. This interaction can disrupt essential cellular processes in pathogens or cancer cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study on several triazole derivatives, including this compound:

CompoundMIC (µg/mL)Activity Type
1-(4-fluorophenyl)-5-methyl-0.25 - 16Antimicrobial
Ciprofloxacin0.5 - 8Antimicrobial
Other Triazole Derivatives>16Variable

This data indicates that the compound is effective against a range of microbial pathogens.

Case Study 2: Cancer Cell Inhibition

In vitro studies have shown that triazole derivatives can inhibit cancer cell lines such as MDA-MB-231 with IC50 values significantly lower than those of conventional chemotherapeutics:

CompoundIC50 (µM)Cell Line
1-(4-fluorophenyl)-5-methyl-7.2MDA-MB-231
Sorafenib9.98MDA-MB-231

These findings suggest a promising avenue for further research into triazole-based anticancer therapies.

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized in academic settings?

Methodological Answer: The synthesis typically involves multi-step processes, including condensation reactions and cyclization. For example, analogous triazole derivatives are synthesized via nucleophilic substitution under basic conditions (e.g., NaOH/K₂CO₃) using 4-fluorobenzyl chloride and triazole precursors . Optimization strategies include:

  • Temperature Control: Reactions at 60–80°C improve yield while avoiding decomposition.
  • Microwave Assistance: Reduces reaction time (e.g., 30 minutes vs. 24 hours conventionally) and enhances purity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Q. How can structural identity and purity be confirmed using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.2–7.4 ppm (fluorophenyl aromatic protons) and δ 2.5 ppm (triazole-CH₃) confirm substitution .
    • ¹³C NMR: Signals at ~150 ppm (triazole carbons) and ~160 ppm (C-F coupling) validate connectivity .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water (70:30) to assess purity (>98%) .
  • X-ray Crystallography: Resolves bond lengths (e.g., C-N triazole bonds: ~1.32 Å) and confirms regiochemistry .

Advanced Research Questions

Q. What strategies improve aqueous solubility for in vitro assays, given the compound’s hydrophobicity?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) to dissolve the compound without cytotoxicity .
  • Prodrug Design: Introduce phosphate or PEG groups at the triazole amine to enhance hydrophilicity .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell cultures .

Q. How do structural modifications influence bioactivity, and what computational tools support SAR studies?

Methodological Answer:

  • Fluorophenyl Modifications:
    • Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increase antimicrobial potency (MIC: 2 µg/mL vs. 8 µg/mL for parent compound) .
    • Methyl groups at the triazole reduce steric hindrance, improving enzyme binding (e.g., IC₅₀: 0.5 µM for kinase inhibition) .
  • Computational Methods:
    • Molecular Docking (AutoDock Vina): Predict binding affinities to target proteins (e.g., EGFR kinase) .
    • QSAR Models: Use Hammett constants (σ) to correlate substituent effects with logP and IC₅₀ values .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1 mM) .
    • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Data Normalization: Report activities relative to positive controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

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